2-Chloro-1,4-difluoro-3-iodobenzene
Overview
Description
2-Chloro-1,4-difluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2ClF2I It is a polyhalogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-difluoro-3-iodobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-chloro-1,4-difluorobenzene is reacted with iodine in the presence of a catalyst like copper(I) iodide. The reaction is carried out under controlled conditions, often involving heating and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,4-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Cross-Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-1,4-difluoro-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1,4-difluoro-3-iodobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a new carbon-electrophile bond. In cross-coupling reactions, the compound participates in the formation of carbon-carbon bonds through the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
2-Chloro-1,4-difluoro-3-iodobenzene can be compared with other polyhalogenated benzene derivatives, such as:
1-Chloro-2,4-difluoro-3-iodobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3-Chloro-4-fluoroiodobenzene: Another polyhalogenated benzene with different halogen positions, affecting its chemical properties and uses.
1,3-Difluoro-2-iodobenzene:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and industrial applications.
Properties
IUPAC Name |
2-chloro-1,4-difluoro-3-iodobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMRNDMPTRBQCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294420 | |
Record name | 2-Chloro-1,4-difluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-36-4 | |
Record name | 2-Chloro-1,4-difluoro-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,4-difluoro-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.